Bipinnatone B

Description

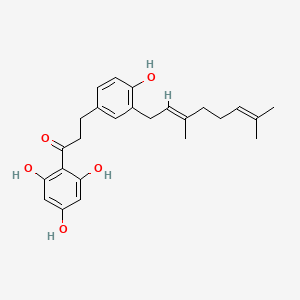

Structure

3D Structure

Properties

Molecular Formula |

C25H30O5 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C25H30O5/c1-16(2)5-4-6-17(3)7-10-19-13-18(8-11-21(19)27)9-12-22(28)25-23(29)14-20(26)15-24(25)30/h5,7-8,11,13-15,26-27,29-30H,4,6,9-10,12H2,1-3H3/b17-7+ |

InChI Key |

NJIYMLLTXNGJHV-REZTVBANSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O)C)C |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation of Bipinnatone B

Comprehensive Spectroscopic Characterization of Bipinnatone B

Spectroscopic analysis is the cornerstone of structural elucidation for novel compounds. For Bipinnatone B, a multi-faceted approach was employed to unambiguously determine its constitution and relative stereochemistry. This involved a synergistic use of one- and two-dimensional NMR experiments to build the carbon skeleton and HRMS to confirm the elemental composition.

NMR spectroscopy provides unparalleled insight into the structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

One-dimensional NMR spectra offer the initial and fundamental data regarding the chemical environment of each proton and carbon atom in a molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. Information about adjacent protons is gleaned from signal splitting patterns (multiplicity), while the signal's integration corresponds to the number of protons it represents. For Bipinnatone B, key signals would correspond to aromatic protons on the phloroglucinol (B13840) and B-ring, diastereotopic methylene (B1212753) protons of the dihydrochalcone (B1670589) core, and characteristic signals for the geranyl substituent.

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shift (δC) of each signal provides crucial clues about the carbon's hybridization (sp³, sp², sp) and its functionalization (e.g., attached to oxygen, part of a carbonyl group). libretexts.org In Bipinnatone B, a C₂₅ compound, the spectrum would be expected to show 25 distinct signals corresponding to all carbons in the molecule, including those of the carbonyl group, aromatic rings, and the geranyl side chain.

Table 1: Representative ¹H and ¹³C NMR Data for Bipinnatone B Note: The precise experimental chemical shift values for Bipinnatone B are found in specialized chemical literature. This table describes the types of signals expected for its known structure.

| Atom Position | Expected ¹H Chemical Shift (δH, ppm) & Multiplicity | Expected ¹³C Chemical Shift (δC, ppm) |

| Aromatic CH | Doublets and triplets in the aromatic region (6.0-8.0 ppm) | ~90-165 ppm |

| Olefinic CH | Signals in the vinylic region (~5.0-5.5 ppm) | ~115-145 ppm |

| Carbonyl C=O | N/A | Downfield signal (>190 ppm) |

| CH₂ (Geranyl) | Signals in the alkyl region (~1.5-2.5 ppm) | ~20-40 ppm |

| CH₃ (Geranyl) | Singlets or doublets in the upfield region (~1.5-1.8 ppm) | ~15-25 ppm |

| CH₂ (Chalcone) | Complex multiplets (diastereotopic) ~2.8-3.5 ppm | ~30-50 ppm |

While 1D NMR provides a list of parts, 2D NMR experiments reveal how these parts are connected. cam.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum establish H-H connectivities, allowing for the tracing of molecular fragments, such as the spin systems within the dihydrochalcone bridge and the geranyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. princeton.edu It is an essential tool for unambiguously assigning the ¹³C signal for every protonated carbon in the molecule. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably one of the most powerful for elucidating a complete carbon skeleton. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds away. princeton.edu For Bipinnatone B, HMBC would be critical for connecting the geranyl substituent to the phloroglucinol A-ring and linking the A- and B-rings through the three-carbon bridge of the dihydrochalcone core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY correlations are crucial for determining the relative stereochemistry and 3D conformation of a molecule.

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. bioanalysis-zone.com This precision allows for the unequivocal determination of a molecule's elemental composition. For Bipinnatone B, HRMS analysis established the molecular formula as C₂₅H₃₀O₅ based on a measured accurate mass of 410.509. pageplace.de

When a molecule is ionized in a mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular "fingerprint" that can corroborate a proposed structure. In the analysis of Bipinnatone B, characteristic fragment ions would likely correspond to the loss of the geranyl side chain or specific cleavages of the dihydrochalcone backbone. Analyzing the mass of these lost neutral fragments helps confirm the identity of the substituents and the core structure.

To analyze a specific compound from a complex natural extract, it must first be purified. High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to isolate individual components from a mixture. researchgate.net By coupling HPLC directly to an HRMS instrument (HPLC-HRMS), Bipinnatone B was separated from other constituents of the Boronia bipinnata extract before entering the mass spectrometer. This ensures that the obtained mass spectrum is of a pure compound, allowing for confident molecular formula determination and structural analysis.

Fragmentation Pattern Analysis for Structural Features

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. ijrpr.com The method works by measuring the absorption of infrared radiation by a sample at different frequencies, which corresponds to the vibrational frequencies of specific bonds within the molecular structure. ut.ee Each functional group has a characteristic range of absorption, providing a molecular "fingerprint". ijrpr.com

For Bipinnatone B, a poly-prenylated chalcone (B49325), IR spectroscopy is instrumental in confirming the presence of its key structural motifs. The structure of Bipinnatone B (2′,4,4′-trihydroxy-3′,5′-diprenylchalcone) contains several diagnostic functional groups: hydroxyl (-OH), carbonyl (C=O), aromatic rings (C=C), and alkene groups from the prenyl substituents. researchgate.netresearchgate.net

Table 1: Characteristic Infrared (IR) Absorption Frequencies for Bipinnatone B Functional Groups This table is generated based on the known structure of Bipinnatone B and typical IR absorption ranges from spectroscopic literature.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Hydroxyl | O-H | 3600 - 3200 (Broad) | Stretching |

| Aromatic | C-H | 3100 - 3000 | Stretching |

| Alkene (Prenyl) | C-H | 3100 - 3020 | Stretching |

| Alkane (Prenyl) | C-H | 2960 - 2850 | Stretching |

| Carbonyl (Ketone) | C=O | 1690 - 1640 | Stretching |

| Aromatic/Alkene | C=C | 1680 - 1500 | Stretching |

Computational Chemistry Approaches in Bipinnatone B Structure Confirmation

Computational chemistry has become an indispensable tool in modern natural product research, offering powerful methods to corroborate complex structures proposed by traditional spectroscopic means. rsdjournal.org These in silico techniques can predict spectroscopic and chiroptical properties with high accuracy, providing an orthogonal method for structural validation. unimib.itcompchem.nl While molecular docking studies have been performed on Bipinnatone B to investigate its potential interactions with biological targets, the same computational principles can be applied to its structural confirmation. researchgate.netmdpi.comnih.govsemanticscholar.org

For chiral molecules, determining the absolute configuration is a significant challenge. Electronic Circular Dichroism (ECD) spectroscopy is an experimental technique sensitive to the three-dimensional arrangement of atoms. When coupled with quantum chemical calculations, it becomes a formidable tool for assigning absolute stereochemistry.

The methodology involves calculating the theoretical ECD spectrum for a proposed structure using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov This calculated spectrum is then compared to the experimentally measured one. A good match between the experimental and theoretical spectra provides strong evidence for the correctness of the assigned absolute configuration. For instance, the structures of other complex natural products, such as Ganorbifates A and B, were unequivocally established using this approach, where DFT calculations of ECD spectra were pivotal. rsc.org Although Bipinnatone B itself is achiral unless considering potential atropisomerism due to hindered rotation, this methodology is a cornerstone in the structural elucidation of related chiral natural products.

Quantum chemical calculations can predict various spectroscopic data, most notably NMR chemical shifts (¹H and ¹³C) and, to a lesser extent, IR vibrational frequencies. scielo.org.mxrsc.org By calculating the expected spectroscopic values for a proposed structure, researchers can directly compare them with the experimental data. A high degree of correlation between the predicted and experimental datasets lends significant support to the proposed structure.

This predictive approach is particularly valuable for resolving ambiguities in complex structures where experimental data alone may be insufficient for a definitive assignment. nih.govrsc.org The process typically involves:

Generating low-energy conformers of the proposed molecule.

Optimizing the geometry of these conformers using DFT methods.

Calculating the NMR or IR spectra for the optimized structures.

Comparing the Boltzmann-averaged calculated spectrum with the experimental one.

This comparison often involves statistical analysis, such as calculating the Mean Absolute Error (MAE) and the correlation coefficient (R²), to quantify the level of agreement. lu.se This robust validation step minimizes the risk of structural misassignment, a critical issue in the fields of drug discovery and total synthesis.

Synthetic Strategies and Chemical Transformations of Bipinnatone B

Total Synthesis Approaches for Bipinnatone B

The synthesis of Bipinnatone B, identified as 2′,4,4′-trihydroxy-3′,5′-diprenylchalcone, hinges on the strategic assembly of its core chalcone (B49325) backbone and the regioselective installation of its characteristic prenyl groups.

Retrosynthetic Disconnections and Strategic Bond Formations

A logical retrosynthetic analysis of Bipinnatone B (I) identifies the α,β-unsaturated ketone linkage as the primary point for disconnection. This corresponds to a Claisen-Schmidt condensation, a type of aldol (B89426) condensation, which is a robust and widely used method for chalcone synthesis. ekb.egmdpi.com This disconnection reveals two key fragments: a substituted acetophenone (B1666503) (Ring A precursor, II ) and a substituted benzaldehyde (B42025) (Ring B precursor, III ).

Further disconnection of the prenyl groups from the aromatic rings via a Friedel-Crafts alkylation strategy simplifies the precursors to commercially available or easily synthesized starting materials. The diprenylated 2',4'-dihydroxyacetophenone (B118725) derivative II can be disconnected to 2',4'-dihydroxyacetophenone (IV ) and two equivalents of a prenylating agent like prenyl bromide. Similarly, the 4-hydroxybenzaldehyde (B117250) precursor III is a readily available starting material. This retrosynthetic strategy is outlined below:

Retrosynthetic Pathway for Bipinnatone B

A conceptual image illustrating the key bond disconnections in the retrosynthesis of Bipinnatone B.

A conceptual image illustrating the key bond disconnections in the retrosynthesis of Bipinnatone B.

Key Strategic Bond Formations:

Cα-Cβ Bond: Formation of the central enone bridge via an aldol condensation reaction.

C-C (Aryl-Prenyl) Bonds: Installation of the two prenyl substituents on Ring A through an aryl-alkylation reaction.

Key Synthetic Methodologies Employed in Bipinnatone B Construction

The forward synthesis would logically follow the reverse of the retrosynthetic pathway, employing key reactions to build the target molecule from simpler precursors.

The cornerstone of this synthetic approach is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde that lacks α-hydrogens. nih.gov For Bipinnatone B, this would involve the condensation of a diprenylated 2',4'-dihydroxyacetophenone derivative with 4-hydroxybenzaldehyde.

The synthesis of the unprenylated core, 2',4,4'-trihydroxychalcone, is well-established and typically proceeds by reacting 2',4'-dihydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base like potassium hydroxide (B78521) in an ethanol/water solvent system. chemicalbook.comgoogle.com

Table 1: Representative Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant A | Reactant B | Catalyst/Solvent | Product |

|---|---|---|---|

| 2',4'-Dihydroxyacetophenone | 4-Hydroxybenzaldehyde | KOH / Ethanol, Water | 2',4,4'-Trihydroxychalcone |

This table presents examples of Claisen-Schmidt condensations used to synthesize hydroxylated chalcones, the core structure of Bipinnatone B. chemicalbook.comaip.org

The introduction of the two prenyl (3-methyl-2-butenyl) groups onto the 2',4'-dihydroxyacetophenone core is a critical step. Friedel-Crafts alkylation is a primary method for this transformation. nih.gov The reaction of a phenol (B47542) or a protected phenol derivative with a prenylating agent, such as prenyl alcohol or prenyl bromide, in the presence of a Lewis acid or Brønsted acid catalyst can install the prenyl group onto the aromatic ring. rsc.org

A significant challenge in the synthesis of Bipinnatone B would be achieving the correct regioselectivity. The hydroxyl groups on the resorcinol (B1680541) ring of the acetophenone direct the electrophilic substitution to the ortho and para positions. For Bipinnatone B, prenylation is required at the C-3' and C-5' positions. This specific regiochemistry can be difficult to control and may require the use of protecting groups or specialized catalytic systems to achieve the desired outcome. nih.govrsc.org Biocatalytic methods using acyltransferases have also been explored for the highly chemo- and regioselective acylation and alkylation of resorcinol derivatives, offering a potential alternative to traditional chemical methods. acs.org

While Bipinnatone B is an α,β-unsaturated ketone, a common chemical transformation for chalcones is the reduction of the carbon-carbon double bond to yield the corresponding dihydrochalcone (B1670589). The reagent system of indium(III) chloride (InCl₃) and sodium borohydride (B1222165) (NaBH₄) is known to be effective for the chemoselective 1,4-reduction of conjugated alkenes. researchgate.netescholarship.org

The use of a catalytic amount of InCl₃ with NaBH₄ in a solvent like acetonitrile (B52724) can selectively reduce the C=C double bond of the enone system in chalcones, leaving the carbonyl group intact or reducing both functionalities depending on the workup conditions. researchgate.netarkat-usa.org For instance, quenching the reaction with water can yield a mixture of the saturated ketone and the fully reduced alcohol, while quenching with methanol (B129727) tends to produce only the saturated alcohol. escholarship.org This methodology provides a direct route from chalcones to dihydrochalcones, which are also a prevalent class of natural products.

Table 2: Reduction of Chalcones with InCl₃/NaBH₄

| Substrate | Quenching Agent | Major Product(s) |

|---|---|---|

| Chalcone | H₂O | Saturated Ketone & Saturated Alcohol |

This table summarizes the outcome of the chemoselective reduction of the chalcone core using the InCl₃/NaBH₄ system under different workup conditions. researchgate.netescholarship.org

Aryl-Alkylation Techniques

Comparative Analysis of Different Synthetic Routes to Bipinnatone B

While the Claisen-Schmidt condensation is the most direct and common method for constructing the chalcone backbone, other strategies could be considered.

Wittig Olefination: The Wittig reaction provides another route to the Cα-Cβ double bond by reacting a benzaldehyde with a suitable phosphonium (B103445) ylide derived from an acetophenone. ekb.eg This method is highly reliable for alkene formation but, like cross-coupling reactions, requires the synthesis of a specialized reagent (the ylide).

Friedel-Crafts Acylation: An alternative disconnection involves the Friedel-Crafts acylation of a suitably substituted styrene (B11656) derivative with a benzoyl chloride. This is generally less common for chalcone synthesis due to potential regioselectivity issues and the reactivity of the styrene double bond under Friedel-Crafts conditions. ekb.eg

For Bipinnatone B, the Claisen-Schmidt condensation remains the most logical and convergent approach due to its simplicity and the direct use of readily accessible aromatic aldehydes and ketones. The primary synthetic challenge lies not in the formation of the chalcone core, but in the regiocontrolled C-prenylation of the highly activated resorcinol-type A ring. A successful total synthesis would likely hinge on an effective solution to this regioselectivity problem, potentially involving advanced techniques in protecting group chemistry or catalysis.

Synthesis and Derivatization of Bipinnatone B Analogues

Bipinnatone B is a naturally occurring furanocembranoid diterpene isolated from gorgonian octocorals of the genus Pseudopterogorgia. nih.govnp-mrd.org It has attracted scientific interest due to its notable biological activities, including potent neurotoxicity through the irreversible blockade of nicotinic acetylcholine (B1216132) receptors and in vitro antitumor properties. nih.gov The structural complexity and significant bioactivity of Bipinnatone B have spurred efforts not only toward its total synthesis but also toward the design and synthesis of analogues aimed at exploring and optimizing its therapeutic potential. This section focuses on the synthetic strategies for creating derivatives and analogues of Bipinnatone B, with a particular emphasis on the rational design principles, the use of chalcone synthetic pathways for generating structurally related compounds, and the stereocontrolled synthesis of its isomers.

Rational drug design is a strategic approach used to develop new bioactive molecules by understanding their three-dimensional structure and the way they interact with biological targets. mdpi.comnih.gov This process contrasts with random screening, aiming to create compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov For a complex natural product like Bipinnatone B, rational design involves identifying its pharmacophore—the essential molecular features responsible for its biological activity—and using this information to guide the synthesis of new derivatives. mdpi.com

The design of Bipinnatone B analogues is informed by its known biological activities. nih.gov Structure-activity relationship (SAR) studies are crucial in this context; they involve systematically modifying the molecule's structure and assessing how these changes affect its biological function. researchgate.netrsc.orgmdpi.com While specific SAR studies on Bipinnatone B are not extensively documented in publicly available literature, the principles can be applied by creating derivatives that modify key functional groups or the core scaffold.

A common strategy in medicinal chemistry is scaffold hopping, where the core structure of a known active compound is replaced by a different, more synthetically accessible scaffold that maintains the original's key binding features. Given that chalcones (1,3-diaryl-2-propen-1-ones) are well-established scaffolds with a broad range of biological activities, including anticancer and anti-inflammatory effects, they represent a viable starting point for designing simplified analogues that may mimic the activity of Bipinnatone B. ekb.egnih.gov The design of such chalcone analogues would involve incorporating structural motifs that are present in or mimic parts of the Bipinnatone B structure. The process often involves computational tools like molecular docking to predict how these designed analogues might bind to relevant biological targets. mdpi.comnih.gov

The table below outlines general structure-activity relationships for chalcone derivatives, which can guide the rational design of new analogues. nih.gov

| Modification Site | Substituent Type | General Effect on Biological Activity |

| Ring A/B | Hydroxyl (-OH) groups | Often increases antioxidant and anticancer activity. The position (e.g., 3,4-dihydroxy) can be critical for activity. nih.gov |

| Ring A/B | Methoxy (B1213986) (-OCH₃) groups | Can modulate lipophilicity and metabolic stability, often enhancing potency. |

| Ring A/B | Halogens (F, Cl, Br) | Can increase potency by enhancing binding interactions and altering electronic properties. |

| α,β-Unsaturated Ketone | Michael Acceptor | The electrophilic nature of this system is often crucial for covalent binding to target proteins, such as cysteine residues in enzymes. nih.gov |

The synthesis of chalcone-based analogues is a cornerstone of medicinal chemistry due to the versatility and accessibility of the chalcone scaffold. ekb.egnih.gov Several synthetic methods have been developed, with the Claisen-Schmidt condensation being the most traditional and widely used approach. nih.gov

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base- or acid-catalyzed aldol condensation between an aromatic aldehyde and an aryl ketone (typically an acetophenone). nih.govpraxilabs.com In the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), the ketone is deprotonated at its α-carbon to form an enolate. praxilabs.com This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, or chalcone. praxilabs.comnumberanalytics.com This method is highly versatile, allowing for a wide range of substituted aldehydes and ketones to be used, thus generating a diverse library of chalcone analogues. nih.gov

Alternative and Modern Synthetic Pathways

While effective, the Claisen-Schmidt condensation can sometimes result in side products or require harsh conditions. ekb.eg Consequently, several alternative methods have been developed, many of which rely on modern palladium-catalyzed cross-coupling reactions. ekb.egresearchgate.net

Suzuki-Miyaura Coupling: This powerful Pd-catalyzed reaction forms carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide. researchgate.netnih.gov For chalcone synthesis, there are two primary routes: (1) the coupling of a cinnamoyl chloride with a phenylboronic acid, or (2) the coupling of a benzoyl chloride with a styrylboronic acid. nih.govnih.gov This method offers high yields and excellent functional group tolerance. nih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene (in this case, an aryl vinyl ketone). nih.govresearchgate.net It provides a direct route to the chalcone scaffold.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. ekb.egnih.gov It can be used to generate ynone intermediates, which can subsequently be transformed into chalcones. nih.gov

Wittig Reaction: This olefination reaction provides a reliable method for forming the central double bond of the chalcone. It involves the reaction of a benzaldehyde with a triphenyl-benzoyl-methylene phosphorane. ekb.eg The use of microwave irradiation can dramatically accelerate this reaction. ekb.eg

The following table provides a comparison of these major synthetic pathways for generating chalcone analogues.

| Synthetic Method | Reactants | Catalyst/Reagents | Key Advantages | Limitations |

| Claisen-Schmidt Condensation | Aromatic Aldehyde + Aryl Ketone | NaOH, KOH (base) or H⁺ (acid) | Operationally simple, inexpensive reagents, high versatility. nih.govpraxilabs.com | Can produce side products, may require harsh conditions, not always suitable for sensitive substrates. ekb.eg |

| Suzuki-Miyaura Coupling | Cinnamoyl Chloride + Phenylboronic Acid OR Benzoyl Chloride + Styrylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃) | High yields, excellent functional group tolerance, mild conditions. nih.govnih.gov | Requires pre-functionalized starting materials (boronic acids), cost of palladium catalyst. |

| Heck Coupling | Aryl Iodide + Aryl Vinyl Ketone | Pd catalyst, Base | Good for specific C-C bond formations. nih.gov | Regioselectivity can be an issue, requires specific substrates. |

| Wittig Reaction | Benzaldehyde + Benzoyl-methylene Phosphonium Ylide | Strong base to form ylide | Specific formation of the C=C double bond. ekb.eg | Stoichiometric amounts of phosphine (B1218219) reagents required, generation of triphenylphosphine (B44618) oxide byproduct. ekb.eg |

Enantioselective synthesis, also known as asymmetric synthesis, is the process of preferentially forming one enantiomer or diastereomer of a chiral molecule over the other. slideshare.netwikipedia.org This is critically important in pharmacology because different stereoisomers of a drug can have vastly different biological activities and metabolic fates. wikipedia.org Natural products like the bipinnatins often possess multiple stereocenters, and their biological function is dependent on this specific three-dimensional arrangement. For instance, in the total synthesis of the related bipinnatin (B14683477) J, a remote stereocenter was shown to control the relative stereochemistry of newly formed chiral centers during a key macrocyclization step. nih.gov An asymmetric synthesis of (-)-bipinnatin J has also been achieved, highlighting the importance of stereocontrol in this family of compounds. rsc.org

While Bipinnatone B itself is a complex diterpene, the principles of enantioselective synthesis are highly relevant to the creation of its analogues, particularly flavonoid and chalcone-type structures which are often chiral. dntb.gov.uaresearchgate.net Chalcones are key precursors for the synthesis of flavonoids, and several asymmetric methods have been developed to produce these compounds in enantiomerically pure forms. nih.govhebmu.edu.cn

Key strategies for the enantioselective synthesis of chalcone-derived flavonoids include:

Asymmetric Epoxidation of Chalcones: This is a widely used approach where the double bond of an achiral chalcone is converted into a chiral epoxide. nih.gov The resulting chalcone epoxides are valuable chiral building blocks for synthesizing various classes of flavonoids. hebmu.edu.cn This transformation can be achieved using chiral phase-transfer catalysts, such as quinine (B1679958) or quinidine (B1679956) derivatives, which facilitate the epoxidation with an oxidant like alkaline hydrogen peroxide. nih.govhebmu.edu.cn While early methods produced low enantiomeric excess (ee), the Juliá-Colonna epoxidation, which uses poly-amino acids as catalysts, has achieved moderate to high ee values. hebmu.edu.cn

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Small chiral organic molecules can catalyze reactions with high enantioselectivity. For example, chiral thiourea (B124793) derivatives have been used to catalyze the intramolecular conjugate addition of α-substituted chalcones, leading to the formation of the flavanone (B1672756) scaffold with up to 94% ee. nih.gov

Biocatalysis and Chiral Pool Synthesis: Biocatalysis utilizes enzymes or whole microorganisms to perform stereoselective transformations. researchgate.net Chiral pool synthesis involves using a readily available enantiopure natural product as a starting material to build a more complex chiral target molecule. dntb.gov.ua

The table below summarizes some of the enantioselective methods applicable to the synthesis of chiral flavonoids from chalcone precursors.

| Asymmetric Method | Catalyst/Reagent Type | Target Transformation | Reported Enantiomeric Excess (ee) |

| Phase-Transfer Catalysis | Quinine/Quinidine derivatives (e.g., BQC, BQdC) | Chalcone Epoxidation | Low to moderate (e.g., 25-48%). hebmu.edu.cn |

| Juliá-Colonna Epoxidation | Poly-amino acids (e.g., poly-L-alanine) | Chalcone Epoxidation | Moderate to high. hebmu.edu.cn |

| Organocatalysis | Chiral Thiourea Derivatives | Intramolecular Cyclization of Chalcones to Flavanones | High (e.g., up to 94%). nih.gov |

| Organometallic Catalysis | Transition Metals with Chiral Ligands | Various (e.g., Asymmetric Hydrogenation, Arylation) | Often high to excellent. researchgate.net |

Mechanistic Investigations of Bipinnatone B Biological Activities

Enzyme Inhibition Profiles of Bipinnatone B

The primary focus of mechanistic studies on Bipinnatone B has been its profile as an enzyme inhibitor. Computational analyses have been instrumental in identifying potential protein targets within parasites, particularly those essential for survival and proliferation.

Arginase, a crucial enzyme in the metabolism of Leishmania parasites, has been identified as a principal target of Bipinnatone B. This enzyme plays a pivotal role in the parasite's ability to replicate and evade the host's immune response. nih.govplos.org

Bipinnatone B was identified as a potential inhibitor of Leishmania arginase through a comprehensive in silico molecular docking study. nih.govresearchgate.net The research, conducted by Ogungbe and colleagues in 2014, performed a virtual screening of a large library of plant-derived phenolic compounds against numerous Leishmania enzyme targets. researchgate.net

In this extensive analysis, 352 phenolic phytochemicals, which included 34 chalcones—the class to which Bipinnatone B belongs—were docked against 52 different protein structures from 24 distinct Leishmania enzymes. researchgate.net The study successfully highlighted Bipinnatone B (2′,4,4′-trihydroxy-3′,5′-diprenylchalcone) as a potential inhibitor of Leishmania arginase. nih.govresearchgate.net While the study established this potential interaction, specific binding energy values and detailed interactions with active site amino acid residues for Bipinnatone B were not explicitly detailed in the summary of the findings. The primary outcome was the identification of promising compounds, including Bipinnatone B, worthy of further investigation against this key parasitic enzyme. researchgate.net

| Parameter | Details |

|---|---|

| Compound Library Size | 352 phenolic phytochemicals |

| Chalcones Screened | 34 |

| Enzyme Targets | 24 Leishmania enzymes (including Arginase) |

| Protein Structures Used | 52 distinct structures from the Protein Data Bank (PDB) |

| Key Finding for Bipinnatone B | Identified as a potential inhibitor of Leishmania arginase |

The inhibition of Leishmania arginase by Bipinnatone B is mechanistically significant due to the enzyme's critical role in the polyamine biosynthetic pathway. mdpi.comnih.gov In Leishmania parasites, arginase catalyzes the first essential step in this pathway: the hydrolysis of L-arginine to produce L-ornithine and urea. nih.govplos.org L-ornithine is the direct precursor for the synthesis of polyamines such as putrescine and spermidine (B129725). mdpi.com

These polyamines are indispensable for the parasite's survival, being fundamentally involved in processes of cell proliferation and differentiation. plos.org Furthermore, spermidine is a necessary component for the synthesis of trypanothione (B104310), a unique thiol-containing molecule that is central to the parasite's antioxidant defense system, protecting it from oxidative stress generated by the host's immune cells. nih.govplos.org

Therefore, by inhibiting arginase, Bipinnatone B is predicted to disrupt this vital pathway at its inception. This would lead to a depletion of the ornithine pool and a subsequent reduction in the levels of essential polyamines and trypanothione. nih.gov Such a disruption would severely compromise the parasite's ability to replicate and defend itself, ultimately affecting its metabolism and viability. nih.gov

Beyond arginase, broad computational screenings have explored the potential for Bipinnatone B and related chalcones to interact with other essential enzymes in Leishmania.

Dihydroorotate (B8406146) dehydrogenase (DHODH) is another crucial enzyme for parasite survival, as it is the rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govrcsb.orghaematologica.org This pathway is essential for the synthesis of DNA and RNA, particularly in rapidly proliferating cells like parasites. haematologica.org

In the wide-ranging in silico screening by Ogungbe et al. (2014), Leishmania dihydroorotate dehydrogenase was included as a potential drug target against which a library of phenolic compounds, including chalcones, was tested. researchgate.net Further research has noted that chalcone (B49325) derivatives, such as isobavachalcone, can act as inhibitors of DHODH. haematologica.org However, despite the inclusion of the enzyme in the screening that also contained Bipinnatone B, no specific data on the direct interaction or inhibitory activity of Bipinnatone B against Leishmania DHODH has been reported in the reviewed scientific literature.

N-myristoyl transferase (NMT) and various glycolytic enzymes represent other potential targets for antiparasitic agents due to their essential roles in parasite biology. NMT is responsible for the attachment of myristate to proteins (N-myristoylation), a modification vital for protein function, subcellular targeting, and protein-protein interactions. nih.govmyricxbio.comimperial.ac.uk NMT activity is known to be essential for the viability of Leishmania. nih.gov

The comprehensive in silico study that flagged Bipinnatone B as an arginase inhibitor also included Leishmania N-myristoyl transferase as a target. researchgate.net However, specific results detailing an interaction between Bipinnatone B and NMT were not published.

Similarly, enzymes of the glycolytic pathway are critical for energy production in the parasite. The same broad screening study also assessed interactions with glycerol-3-phosphate dehydrogenase, a glycolytic enzyme. researchgate.net Other studies have highlighted pyruvate (B1213749) kinase as a potential target for phenolic compounds. researchgate.net To date, specific research findings detailing the modulation of NMT or any glycolytic enzymes by Bipinnatone B are not available in the literature.

Interactions with Other Parasitic Enzymatic Targets

Trypanothione Reductase (TR) Studies

Trypanothione reductase (TR) is a vital enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and sleeping sickness. wikipedia.org This enzyme is central to the parasites' defense against oxidative stress, a function that is crucial for their viability within a host. frontiersin.org Because this enzyme is absent in humans, it is a significant target for the development of new drugs to combat these parasitic diseases. wikipedia.orgfrontiersin.org

The function of TR is to reduce trypanothione disulfide using NADPH as a donor of electrons. nih.gov This process is critical because these parasites lack catalase and an equivalent to thioredoxin reductase, making TR the sole pathway for electrons to move from NADPH to antioxidant enzymes. wikipedia.org Any disruption in the function of this enzyme can lead to the inhibition of viral replication, making the NS2B-NS3 complex an important target for drug development. pjps.pk

Research has focused on identifying inhibitors of TR. For instance, studies have explored the binding of various fragments to different cavities of the enzyme, including the trypanothione and NADPH binding cavities. frontiersin.org Computational approaches, such as pharmacophore modeling and virtual screening, have also been employed to identify novel TR inhibitors. biorxiv.org Mutations in the gene encoding for TR have been linked to drug resistance in parasites like Leishmania tropica. nih.gov

Cellular and Molecular Effects in Biological Systems

Bipinnatone B has been investigated for its potential as an anticancer agent. Studies have utilized various murine cell lines to assess its antineoplastic activity. nih.govbiocompare.com Research has shown that certain compounds can inhibit the proliferation of cancer cell lines, such as B-cell acute lymphoblastic leukemia (ALL) cells, even in chemoresistant forms. mdpi.com For example, pitavastatin (B1663618) was found to inhibit the proliferation of both parental and vincristine-resistant REH tumor cells with IC50 values of 449 nM and 217 nM, respectively. mdpi.com This highlights the potential for discovering and developing new therapeutic strategies for aggressive cancers. nih.govnih.gov

The investigation of antineoplastic agents often involves examining their effects on cell viability, cell cycle, and the induction of cell death, such as necrosis or apoptosis. nih.gov For instance, tea tree oil and its component terpinen-4-ol have demonstrated significant anti-proliferative activity against murine tumor cell lines by inducing primary necrotic cell death and G1 cell cycle arrest. nih.gov

Interactive Data Table: Antineoplastic Activity of Selected Compounds in Murine Cell Lines

| Compound | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| Pitavastatin | REH (Parental B-cell ALL) | Inhibition of proliferation | 449 nM |

| Pitavastatin | REH-VR (Vincristine-Resistant B-cell ALL) | Inhibition of proliferation | 217 nM |

| Tea Tree Oil | AE17 Mesothelioma | Anti-proliferative, Necrotic cell death, G1 cell cycle arrest | Not specified |

| Terpinen-4-ol | B16 Melanoma | Anti-proliferative, Necrotic cell death, G1 cell cycle arrest | Not specified |

Bipinnatone B is part of the lophotoxin (B1675080) family of marine neurotoxins that are known to irreversibly inhibit nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are crucial for fast neurotransmission in the nervous system and are involved in a variety of physiological processes. frontiersin.orgnih.gov The inhibitory action of bipinnatins occurs through the formation of a covalent bond with a tyrosine residue at position 190 in the alpha-subunit of the receptor. nih.gov

Studies have revealed that the inhibitory potency of bipinnatins against nAChRs increases after the toxins are preincubated in an aqueous buffer. nih.gov The bimolecular reaction constants for the interaction with the receptor follow the order of bipinnatin-B > bipinnatin-A > bipinnatin-C for both acetylcholine-binding sites. nih.gov This indicates that the reaction is sensitive to structural differences between the two binding sites. nih.gov Bipinnatins show a preference for inhibiting the binding site near the alpha/delta-subunit interface, which has a low affinity for metocurine (B613844) and a high affinity for acetylcholine. nih.gov

Interactive Data Table: Interaction of Bipinnatins with Nicotinic Acetylcholine Receptors

| Compound | Target | Mechanism of Action | Relative Potency |

|---|---|---|---|

| Bipinnatin-A | Nicotinic Acetylcholine Receptor | Irreversible inhibition via covalent bonding | Medium |

| Bipinnatone B | Nicotinic Acetylcholine Receptor | Irreversible inhibition via covalent bonding | High |

| Bipinnatin-C | Nicotinic Acetylcholine Receptor | Irreversible inhibition via covalent bonding | Low |

In silico screening methods are increasingly used to identify potential antiviral compounds. atlantis-press.com Bipinnatone B has been included in computational screenings against viral targets, such as the Dengue virus (DENV). pjps.pk The DENV NS2B/NS3 protease is a common target for these studies, as its inhibition can prevent viral replication. pjps.pk

In one study, a large library of 2500 flavonoids, which included Bipinnatone B, was screened against the DENV NS2B/NS3 protease. pjps.pk The results of such in silico studies, often based on molecular docking, can identify compounds that show strong and stable interactions with the catalytic triad (B1167595) of the protease. pjps.pk While these computational findings are promising, they necessitate further in vitro and in vivo studies to confirm the antiviral activity. atlantis-press.comscielo.br Other research has focused on different Dengue virus targets, such as the NS5 methyl transferase protein, and has identified other flavonoids as potential inhibitors. plos.org

Neurochemical Modulation: Interaction with Nicotinic Acetylcholine Receptors

Computational Modeling for Target Identification and Mechanism Prediction

Virtual ligand screening is a powerful computational technique used in drug discovery to identify potential new lead compounds from large chemical databases. u-strasbg.fr This method involves docking and scoring combinations to assess the binding affinity of ligands to a protein target of known three-dimensional structure. u-strasbg.fr The process can be enhanced by using consensus scoring from multiple functions to improve the hit rate. u-strasbg.fr

Databases such as BioLiP provide curated information on biologically relevant ligand-protein interactions, which is invaluable for template-based docking and virtual screening. aideepmed.com These databases help in identifying ligand-binding sites and understanding protein function. aideepmed.com Advanced approaches like FINDSITEcomb2.0 have been developed to improve virtual ligand screening by refining the selection of template ligands from various databases, leading to significantly better enrichment factors compared to older methods. nih.gov The ultimate goal of these computational methods is to accelerate the drug discovery process by efficiently filtering large libraries of compounds to identify promising candidates for further experimental validation. preprints.orgbiorxiv.org

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.govpjps.pk In the context of drug discovery, MD simulations provide detailed insights into the dynamic interactions between a ligand, such as Bipinnatone B, and its protein target. These simulations can reveal the stability of the protein-ligand complex, conformational changes in both the protein and the ligand upon binding, and the specific molecular interactions that are crucial for the ligand's biological activity. nih.govnih.gov

Initial in silico studies, primarily using molecular docking, have identified Bipinnatone B as a potential inhibitor of several key parasitic enzymes. researchgate.netfrontiersin.org These docking studies predict the most likely binding pose of Bipinnatone B within the active site of a target protein and provide an estimation of the binding affinity. However, to understand the behavior of the complex in a more realistic, dynamic environment that mimics physiological conditions, molecular dynamics simulations are employed. nih.govnih.gov

One of the primary targets identified for Bipinnatone B is glycerol-3-phosphate dehydrogenase (G3PDH), an essential enzyme in the energy metabolism of Leishmania parasites. researchgate.net While specific MD simulation studies exclusively focused on Bipinnatone B are not extensively detailed in the available literature, research on analogous chalcone derivatives provides a strong model for how Bipinnatone B might interact with G3PDH at a dynamic level. For instance, investigations on the related 2',4'-dihydroxychalcone (B613834) have utilized MD simulations to explore the molecular interactions driving the formation of the enzyme-inhibitor complex. researchgate.net

Such simulations typically track the stability of the complex over a set period, analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD over the course of the simulation suggests a stable binding of the ligand in the active site. Furthermore, these simulations elucidate the key amino acid residues involved in the interaction. For a chalcone like Bipinnatone B binding to G3PDH, MD simulations would likely reveal a network of hydrogen bonds and hydrophobic interactions that anchor the molecule within the enzyme's binding pocket, contributing to its inhibitory effect. iium.edu.my

In addition to its potential activity against Leishmania enzymes, Bipinnatone B has been investigated through molecular docking as a potential inhibitor of several proteins from Trichomonas vaginalis, the protozoan parasite responsible for trichomoniasis. mdpi.com These studies have identified potential interactions with targets such as methionine gamma-lyase (TvMGL) and purine (B94841) nucleoside phosphorylase (TvPNP). mdpi.com MD simulations would be the logical next step to validate these docking predictions and to understand the stability and dynamics of Bipinnatone B within the binding sites of these T. vaginalis proteins. nih.gov

The data from initial docking studies provides a foundation for these more advanced computational analyses. The calculated binding energies from docking offer a static snapshot of the potential efficacy of a compound against various targets.

Interactive Data Table: Docking Scores of Bipinnatone B Against Parasitic Protein Targets

The following table summarizes the results from a molecular docking study, showing the calculated binding energies of Bipinnatone B with various protein targets from Trichomonas vaginalis. Lower binding energy scores indicate a potentially higher binding affinity.

| Protein Target | PDB Code | Organism | Normalized Docking Score (kJ/mol) |

| Methionine gamma-lyase | 1E5F | Trichomonas vaginalis | -106.5 |

| Purine nucleoside phosphorylase | 1Z34 | Trichomonas vaginalis | -103.4 |

| Purine nucleoside phosphorylase | 1Z36 | Trichomonas vaginalis | -109.0 |

| Purine nucleoside phosphorylase | 2ISC | Trichomonas vaginalis | -105.8 |

| Triosephosphate isomerase | 3QST | Trichomonas vaginalis | -116.5 |

| Triosephosphate isomerase | 4O4V | Trichomonas vaginalis | -113.0 |

| Lactate dehydrogenase | 4UUN | Trichomonas vaginalis | -108.2 |

| Lactate dehydrogenase | 5A1T | Trichomonas vaginalis | -105.1 |

Data sourced from a molecular docking investigation of antiprotozoal phytochemical agents. mdpi.com

These docking scores suggest that Bipinnatone B has a favorable predicted binding affinity for multiple parasitic enzymes, particularly triosephosphate isomerase. mdpi.com Molecular dynamics simulations would be essential to further explore these interactions, providing a dynamic picture of the binding mechanisms and helping to rationalize the observed biological activities, ultimately guiding the development of more potent and selective therapeutic agents. nih.gov

Advanced Research Perspectives and Future Directions for Bipinnatone B

Elucidation of Bipinnatone B Biosynthetic Pathways in Natural Producers

The biosynthesis of Bipinnatone B is presumed to follow the general flavonoid pathway, a complex process that merges primary and secondary metabolism. Future research is focused on delineating the precise enzymatic steps and regulatory networks within its natural producers.

The pathway commences with the phenylpropanoid pathway, where the amino acid phenylalanine is converted into p-coumaroyl-CoA. The core of Bipinnatone B is then assembled by Chalcone (B49325) Synthase (CHS), a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govplos.orgfrontiersin.org This reaction forms a tetraketide intermediate that cyclizes and aromatizes to produce the characteristic chalcone scaffold, naringenin (B18129) chalcone. researchgate.netcharlotte.edu

A critical diversification step in the formation of Bipinnatone B is prenylation. This process involves the attachment of two five-carbon dimethylallyl pyrophosphate (DMAPP) units, also known as prenyl groups, to the chalcone backbone. This reaction is catalyzed by specific aromatic prenyltransferases (PTs). wur.nlkyoto-u.ac.jp These enzymes transfer the prenyl groups from the isoprenoid pathway to the flavonoid core. nih.gov For Bipinnatone B (2′,4,4′-trihydroxy-3′,5′-diprenylchalcone), this involves two separate prenylation events at the 3′ and 5′ positions of the A-ring. Identifying and characterizing the specific PTs responsible for these additions in Boronia bipinnata is a primary research goal. These enzymes are often membrane-bound and can be challenging to isolate, but their identification is crucial for understanding how this unique structural diversity is generated. kyoto-u.ac.jpfrontiersin.org

Future work will involve the use of techniques like gene silencing and heterologous expression to confirm the function of candidate CHS and PT genes isolated from the source organism.

Development of Novel Synthetic Methodologies for Accessing Bipinnatone B and its Structural Diversity

While Bipinnatone B can be isolated from natural sources, chemical synthesis offers a reliable supply for research and a platform for creating structural analogues. The development of efficient and versatile synthetic routes is a key area of ongoing research.

A reported facile synthesis of Bipinnatone B highlights a common strategy for chalcone construction. This typically involves a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone (B1666503) (representing the A-ring) and a substituted benzaldehyde (B42025) (representing the B-ring). For Bipinnatone B, this would require a highly substituted acetophenone precursor bearing two prenyl groups and three hydroxyl groups, which presents a significant synthetic challenge.

Future synthetic methodologies will likely focus on:

Convergent Synthesis: Developing routes where the complex A-ring and B-ring fragments are synthesized separately and then joined late in the process to maximize efficiency.

Novel Prenylation Reagents: Exploring new and milder methods for introducing prenyl groups onto the phenolic rings, potentially using transition-metal catalysis to control regioselectivity.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability for key synthetic steps.

Biocatalysis: Employing engineered enzymes, such as prenyltransferases, in a synthetic context to perform specific and stereoselective modifications on simpler chalcone precursors. acs.org

These advanced synthetic strategies will not only provide access to Bipinnatone B itself but will also enable the systematic creation of a library of derivatives, which is essential for exploring its structure-activity relationships.

Design and Synthesis of Highly Targeted Bipinnatone B Analogues for Specific Biological Pathways

In silico and preliminary studies have identified Bipinnatone B as a potential inhibitor of key enzymes in pathogenic protozoa, particularly those causing leishmaniasis. researchgate.net This provides a rational basis for the design of highly targeted analogues. A biological pathway is a series of molecular actions in a cell that leads to a specific product or a change in the cell. ccspublishing.org.cn

Two primary molecular targets have been identified in Leishmania species:

Arginase (ARG): This enzyme is crucial for the parasite's survival as it catalyzes the first step in the polyamine biosynthetic pathway, converting L-arginine to L-ornithine. mdpi.comasm.org Polyamines are essential for cell proliferation and for synthesizing trypanothione (B104310), a critical molecule that protects the parasite from oxidative stress. nih.gov By inhibiting Leishmania arginase, Bipinnatone B can starve the parasite of essential polyamines, representing a promising therapeutic strategy. researchgate.netoup.com

Glycerol-3-Phosphate Dehydrogenase (G3PDH): This NAD+-dependent enzyme is vital for the parasite's energy metabolism, particularly glycolysis. ebi.ac.uktandfonline.com It catalyzes the interconversion of glycerol-3-phosphate and dihydroxyacetone phosphate. The Leishmania G3PDH has significant structural differences from its human counterpart, making it an attractive selective drug target. ebi.ac.ukrcsb.org

Future research will focus on designing and synthesizing Bipinnatone B analogues with enhanced potency and selectivity for these targets. This involves modifying the parent structure to optimize interactions with the enzyme's active site. Strategies include altering the substitution pattern on the aromatic rings, modifying the length and structure of the prenyl chains, and rigidifying the chalcone backbone to lock it into a more bioactive conformation. The goal is to create new compounds that are highly effective against the parasite's specific biological pathways with minimal impact on host enzymes.

Table 1: Potential Protein Targets of Bipinnatone B in Leishmania

| Target Enzyme | Biological Pathway | Function in Parasite | Rationale for Inhibition |

| Arginase (ARG) | Polyamine Biosynthesis | Converts L-arginine to L-ornithine, the precursor for polyamines. mdpi.comasm.org | Depletes essential polyamines required for parasite growth and redox defense. nih.govresearchgate.net |

| Glycerol-3-Phosphate Dehydrogenase (G3PDH) | Glycolysis / Energy Metabolism | Interconverts glycerol-3-phosphate and dihydroxyacetone phosphate. ebi.ac.uktandfonline.com | Disrupts the parasite's central energy metabolism, leading to cell death. unesp.br |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Bipinnatone B Research

Omics technologies, which provide a large-scale, comprehensive profile of molecules in a biological system, are set to revolutionize research on Bipinnatone B. frontiersin.org Integrating metabolomics, proteomics, and transcriptomics will provide a holistic understanding of this compound from its creation in the plant to its effects on a target organism.

Transcriptomics: By sequencing the complete set of RNA transcripts in Boronia bipinnata, researchers can identify the specific genes (e.g., CHS, CHI, PTs) that are upregulated during Bipinnatone B production. This is a powerful tool for discovering the precise biosynthetic genes involved.

Proteomics: This involves the large-scale study of proteins. In the context of the natural producer, proteomics can identify the expressed enzymes of the biosynthetic pathway. When applied to target organisms like Leishmania, it can reveal how Bipinnatone B affects the parasite's entire proteome, potentially uncovering new mechanisms of action or off-target effects.

Metabolomics: This is the comprehensive analysis of all metabolites within a biological sample. Applying metabolomics to Boronia bipinnata could uncover novel, low-abundance analogues of Bipinnatone B that might otherwise be missed. In mechanistic studies, metabolomics can map the downstream metabolic consequences of inhibiting targets like arginase or G3PDH in parasites treated with the compound.

The integration of these omics datasets offers a systems biology approach. For example, a combined transcriptomic and metabolomic study could correlate the expression of specific biosynthetic genes with the accumulation of Bipinnatone B and related flavonoids, thus providing definitive evidence for the pathway. frontiersin.org This multi-omics strategy provides a powerful framework for accelerating gene discovery, understanding biological function, and identifying new therapeutic leads related to Bipinnatone B.

Table 2: Application of Omics Technologies in Bipinnatone B Research

| Omics Technology | Research Area | Specific Application |

| Transcriptomics | Biosynthesis Elucidation | Identify and functionally characterize the specific CHS and prenyltransferase genes in Boronia bipinnata. |

| Proteomics | Target Identification & Mechanism of Action | Identify the full suite of proteins that interact with Bipinnatone B in a pathogenic organism. |

| Metabolomics | Discovery of Analogues & Pathway Analysis | Profile the metabolome of Boronia bipinnata to discover new prenylated chalcones; track metabolic changes in Leishmania upon treatment. |

Q & A

What are the known structural characteristics and synthetic routes for Bipinnatone B?

Level : Basic

Answer :

Bipinnatone B is a dihydrochalcone first isolated from Boronia bipinnata and characterized via NMR and mass spectrometry . Its structure includes a central chalcone scaffold with hydroxyl and prenyl substituents, critical for bioactivity. Synthetic routes, such as Zhao et al.’s (2011) one-pot condensation of substituted acetophenones and benzaldehydes, yield Bipinnatone B with a reported efficiency of 62–68% . Key steps involve Claisen-Schmidt condensation and regioselective prenylation. Researchers should validate synthetic products using chromatographic (HPLC) and spectroscopic (¹H/¹³C NMR) methods to confirm purity and structural integrity .

How can researchers design experiments to evaluate the inhibitory activity of Bipinnatone B against specific enzymes?

Level : Advanced

Answer :

Target Selection : Prioritize enzymes linked to Bipinnatone B’s reported bioactivity (e.g., hemoglobinase II for antimalarial studies) .

Assay Design :

- In vitro assays : Use enzyme kinetics (e.g., Michaelis-Menten plots) with varying substrate concentrations.

- Controls : Include positive controls (known inhibitors) and negative controls (solvent-only) .

Dose-Response Analysis : Test Bipinnatone B at 5–7 concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ values.

Data Validation : Perform triplicate runs and statistical tests (e.g., ANOVA) to assess significance .

Example Table :

| Enzyme Target | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Hemoglobinase II | Fluorometric | 12.3 ± 1.2 |

What methodologies are recommended for resolving contradictions in reported bioactivity data of Bipinnatone B?

Level : Advanced

Answer :

Discrepancies may arise from variations in experimental conditions (e.g., enzyme sources, solvent systems). To address this:

Meta-Analysis : Compare studies using standardized metrics (e.g., IC₅₀ normalized to common reference compounds) .

Replication Studies : Reproduce experiments under identical conditions, ensuring purity via HPLC (>95%) .

Assay Optimization : Standardize protocols (e.g., buffer pH, temperature) across labs .

Data Transparency : Report raw data, including negative results, to reduce publication bias .

What are the best practices for ensuring reproducibility in the synthesis of Bipinnatone B?

Level : Advanced

Answer :

Protocol Standardization : Document reaction parameters (e.g., solvent purity, catalyst loading) in detail .

Characterization : Mandate NMR (¹H/¹³C), HRMS, and chromatographic (HPLC) data for all batches .

Reagent Sourcing : Use commercially available reagents with certificates of analysis to minimize variability .

Independent Verification : Collaborate with a separate lab to replicate the synthesis .

How can researchers optimize the yield of Bipinnatone B in synthetic pathways?

Level : Advanced

Answer :

Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts to enhance reaction efficiency .

Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF, DMSO) for improved solubility .

Reaction Monitoring : Use TLC or in situ IR spectroscopy to track intermediate formation .

Computational Modeling : Employ DFT calculations to predict regioselectivity and transition states .

How should researchers address gaps in understanding Bipinnatone B’s mechanism of action?

Level : Advanced

Answer :

Binding Studies : Conduct SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify ligand-enzyme interactions .

Omics Approaches : Use transcriptomics/proteomics to identify downstream targets in cellular models .

Structural Biology : Co-crystallize Bipinnatone B with target enzymes for X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.